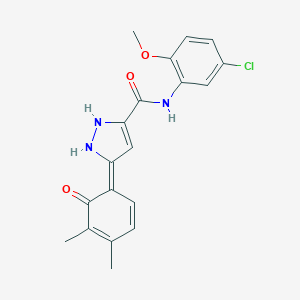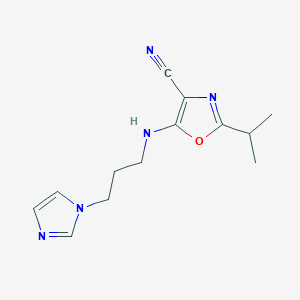![molecular formula C18H13F4N3O3S B258279 Methyl 2-(1,3-benzothiazol-2-ylamino)-3,3,3-trifluoro-2-[(2-fluorobenzoyl)amino]propanoate](/img/structure/B258279.png)
Methyl 2-(1,3-benzothiazol-2-ylamino)-3,3,3-trifluoro-2-[(2-fluorobenzoyl)amino]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(1,3-benzothiazol-2-ylamino)-3,3,3-trifluoro-2-[(2-fluorobenzoyl)amino]propanoate, also known as MBTP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of Methyl 2-(1,3-benzothiazol-2-ylamino)-3,3,3-trifluoro-2-[(2-fluorobenzoyl)amino]propanoate is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in various biological processes. For example, this compound has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in gene expression and cell growth.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, depending on the specific application. In medicinal chemistry, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, while having minimal effects on healthy cells. In materials science, this compound has been used to synthesize materials with unique optical and electronic properties. In environmental science, this compound has been shown to have potent herbicidal and pesticidal activity against various plant and insect species.
Advantages and Limitations for Lab Experiments
Methyl 2-(1,3-benzothiazol-2-ylamino)-3,3,3-trifluoro-2-[(2-fluorobenzoyl)amino]propanoate has several advantages for lab experiments, including its high purity and stability, as well as its ability to easily form complexes with other molecules. However, this compound also has some limitations, such as its relatively high cost and limited availability.
Future Directions
There are several future directions for research on Methyl 2-(1,3-benzothiazol-2-ylamino)-3,3,3-trifluoro-2-[(2-fluorobenzoyl)amino]propanoate, including:
1. Further investigation of its potential as a drug candidate for the treatment of cancer and other diseases.
2. Development of new materials based on this compound for various applications, such as optoelectronics and energy storage.
3. Study of the environmental effects of this compound and its potential as a pesticide and herbicide.
4. Investigation of the mechanism of action of this compound and its interactions with other molecules.
5. Development of new synthetic routes for this compound that are more efficient and cost-effective.
Conclusion
In conclusion, this compound is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. Further research on this compound is needed to fully understand its potential and limitations in various applications.
Synthesis Methods
Methyl 2-(1,3-benzothiazol-2-ylamino)-3,3,3-trifluoro-2-[(2-fluorobenzoyl)amino]propanoate can be synthesized through a multi-step process that involves the reaction of 2-aminobenzothiazole with trifluoroacetic anhydride, followed by the reaction with 2-fluorobenzoyl chloride. The resulting product is then treated with methyl iodide to yield this compound.
Scientific Research Applications
Methyl 2-(1,3-benzothiazol-2-ylamino)-3,3,3-trifluoro-2-[(2-fluorobenzoyl)amino]propanoate has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of cancer and other diseases. In materials science, this compound has been used as a building block for the synthesis of novel materials with unique properties. In environmental science, this compound has been studied for its potential use as a pesticide and herbicide.
properties
Molecular Formula |
C18H13F4N3O3S |
|---|---|
Molecular Weight |
427.4 g/mol |
IUPAC Name |
methyl 2-(1,3-benzothiazol-2-ylamino)-3,3,3-trifluoro-2-[(2-fluorobenzoyl)amino]propanoate |
InChI |
InChI=1S/C18H13F4N3O3S/c1-28-15(27)17(18(20,21)22,24-14(26)10-6-2-3-7-11(10)19)25-16-23-12-8-4-5-9-13(12)29-16/h2-9H,1H3,(H,23,25)(H,24,26) |
InChI Key |
SCKIRJLNOGYEGV-UHFFFAOYSA-N |
SMILES |
COC(=O)C(C(F)(F)F)(NC1=NC2=CC=CC=C2S1)NC(=O)C3=CC=CC=C3F |
Canonical SMILES |
COC(=O)C(C(F)(F)F)(NC1=NC2=CC=CC=C2S1)NC(=O)C3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[6-methyl-3-(1-pyrrolidinylmethyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide](/img/structure/B258204.png)



![3-(2,4-dimethoxybenzyl)-6-(4-methoxyphenyl)-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B258219.png)
![2-(4-fluorophenyl)-5-methyl-3-oxo-1-thioxo-2,3-dihydroimidazo[5,1-a]isoquinoline-10b(1H)-carbonitrile](/img/structure/B258225.png)


![1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-[(4-methylphenyl)sulfanyl]propan-1-one](/img/structure/B258256.png)


